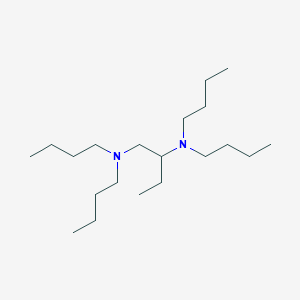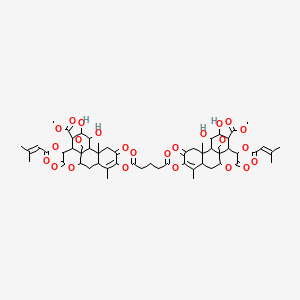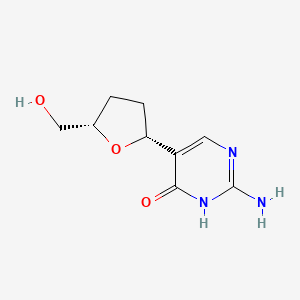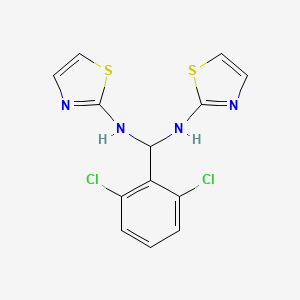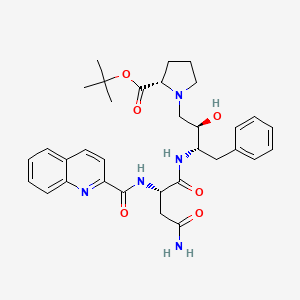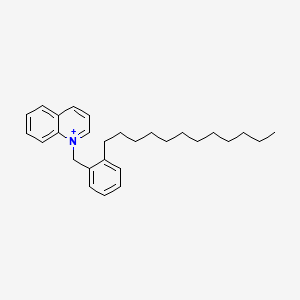
1-Dodecylbenzylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Dodecylbenzylquinoline is a chemical compound that belongs to the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry
Preparation Methods
The synthesis of 1-Dodecylbenzylquinoline can be achieved through several synthetic routes. One common method involves the Friedländer synthesis, which typically requires the condensation of aniline derivatives with carbonyl compounds under acidic conditions . Another approach is the Skraup synthesis, which involves the cyclization of aniline with glycerol and an oxidizing agent in the presence of sulfuric acid . Industrial production methods often utilize these classical synthetic routes but may incorporate modern techniques such as microwave-assisted synthesis or the use of ionic liquids to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
1-Dodecylbenzylquinoline undergoes various chemical reactions, including:
Reduction: The compound can be reduced using hydrogenation techniques, often employing catalysts such as palladium on carbon (Pd/C).
Common reagents and conditions used in these reactions include N-bromosuccinimide (NBS) for bromination and acidic or basic conditions for oxidation and reduction reactions. The major products formed from these reactions depend on the specific reagents and conditions used but often include substituted quinolines and benzyl derivatives.
Scientific Research Applications
1-Dodecylbenzylquinoline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Dodecylbenzylquinoline involves its interaction with various molecular targets and pathways. In biological systems, it may inhibit enzymes such as acetylcholinesterase and monoamine oxidase, which are involved in neurotransmitter regulation . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress . Additionally, its antimicrobial activity may result from disrupting microbial cell membranes or inhibiting essential enzymes .
Comparison with Similar Compounds
1-Dodecylbenzylquinoline can be compared with other quinoline derivatives such as chloroquine and quinine, which are well-known for their antimalarial properties . Unlike these compounds, this compound features a long alkyl chain, which may enhance its lipophilicity and membrane permeability, potentially leading to improved biological activity . Other similar compounds include isoquinoline and quinazoline derivatives, which also exhibit diverse biological activities but differ in their core structures and substitution patterns .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable target for further research and development in fields such as medicinal chemistry, biology, and industrial chemistry.
Properties
CAS No. |
68877-28-1 |
|---|---|
Molecular Formula |
C28H38N+ |
Molecular Weight |
388.6 g/mol |
IUPAC Name |
1-[(2-dodecylphenyl)methyl]quinolin-1-ium |
InChI |
InChI=1S/C28H38N/c1-2-3-4-5-6-7-8-9-10-11-17-25-18-12-13-20-27(25)24-29-23-16-21-26-19-14-15-22-28(26)29/h12-16,18-23H,2-11,17,24H2,1H3/q+1 |
InChI Key |
CNLZTMKTPMBSIV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=CC=C1C[N+]2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


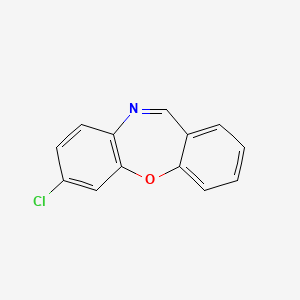
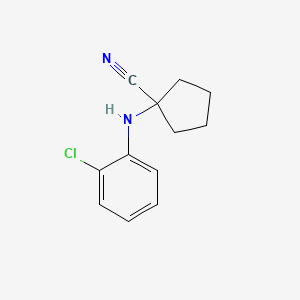
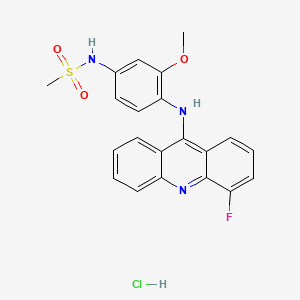
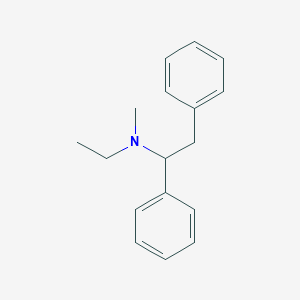
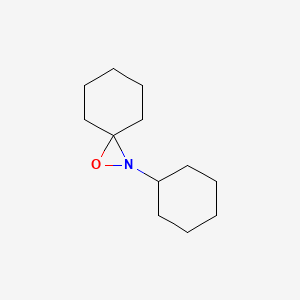
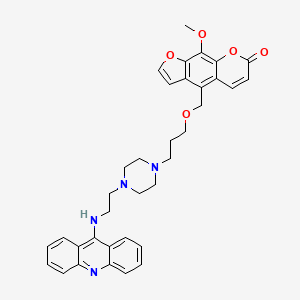
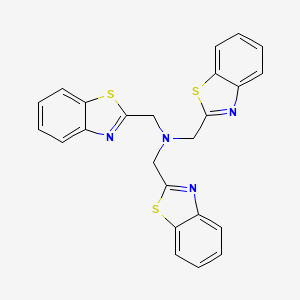
![tetrasodium;3-[[5-[[4-chloro-6-[3-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]diazenyl]-4-hydroxy-5-(propanoylamino)naphthalene-2,7-disulfonate](/img/structure/B12803322.png)
